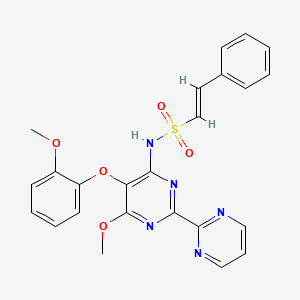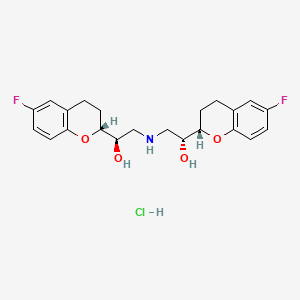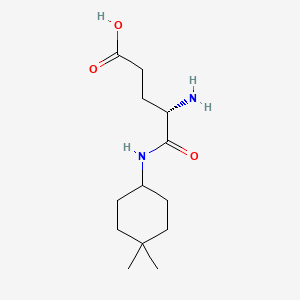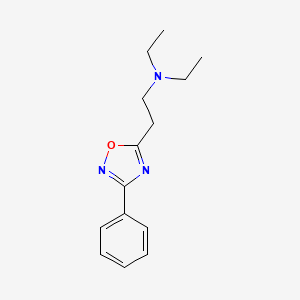
Oxolamine
Übersicht
Beschreibung
Oxolamin ist eine Verbindung, die für ihre antitussive (hustenstillende) und entzündungshemmende Eigenschaften bekannt ist. Sie wird hauptsächlich zur Behandlung von Erkrankungen wie Pharyngitis, Tracheitis, Bronchitis, Bronchiektasie und Pertussis eingesetzt . Oxolamin ist in vielen Ländern als Generikum erhältlich und wird international vermarktet .
Wirkmechanismus
Oxolamin entfaltet seine Wirkung hauptsächlich durch seine entzündungshemmenden und antitussiven Eigenschaften. Es reduziert die Reizung der Nervenrezeptoren in den Atemwegen und unterdrückt so den Husten . Die molekularen Ziele umfassen die Nervenrezeptoren in den Atemwegen, und die beteiligten Pfade beziehen sich auf die Hemmung von Entzündungsmediatoren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Oxolamin beinhaltet die Bildung eines 1,2,4-Oxadiazolrings. Ein übliches Verfahren umfasst die Reaktion von Diethylamin mit 3-Phenyl-1,2,4-oxadiazol-5-carbonsäure . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid, um die Bildung des Oxadiazolrings zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Oxolamin oft in Form eines Sirups hergestellt. Das Herstellungsverfahren beinhaltet das Auflösen von Oxolamin in Wasser, gefolgt von der Zugabe von Citrat, Methylparaben, Gardenia Yellow und Orangenessenz. Die Mischung wird dann gerührt und erhitzt, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxolamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Oxolamin kann zu Oxadiazolderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Oxolamin in seine entsprechenden Aminderivate umwandeln.
Substitution: Oxolamin kann Substitutionsreaktionen, insbesondere am Phenylring, eingehen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Oxadiazolderivate, Aminderivate und substituierte Phenylderivate .
Analyse Chemischer Reaktionen
Types of Reactions
Oxolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Oxolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Butalamin: Wird zur Behandlung von Atemwegserkrankungen eingesetzt und hat ähnliche entzündungshemmende Eigenschaften.
Pleconaril: Eine antivirale Verbindung mit strukturellen Ähnlichkeiten zu Oxolamin.
Einzigartigkeit von Oxolamin
Oxolamin ist einzigartig durch seine Doppelfunktion als Antitussivum und Entzündungshemmer. Im Gegensatz zu einigen anderen Verbindungen verursacht es keine Toleranz oder Abhängigkeit, wodurch es für die Langzeitverwendung geeignet ist .
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCHQQSVJAAUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate) | |
| Record name | Oxolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023403 | |
| Record name | Oxolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-14-8 | |
| Record name | Oxolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13216 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxolamine?
A1: While the exact mechanism remains unclear, studies suggest this compound's antitussive activity stems primarily from a peripheral action, possibly by affecting sensory receptors in the bronchial tree rather than central nervous system suppression. []
Q2: Does this compound possess other pharmacological activities besides cough suppression?
A2: Yes, research indicates this compound exhibits analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.
Q3: How stable is this compound citrate in different oral liquid preparations?
A3: A study investigating cefditoren stability found this compound citrate, in the form of Pebron® syrup, provided varying cefditoren stability depending on storage temperature. At 25°C, stability persisted for 7 days, while at 4°C, it lasted 45 days. []
Q4: Does current research suggest any catalytic properties or applications for this compound?
A4: Current research primarily focuses on this compound's pharmacological properties, particularly its antitussive activity. There is limited information available regarding catalytic properties or applications in the provided papers.
Q5: Have any computational studies been conducted on this compound and its interactions with biological targets?
A5: While the provided papers do not detail specific computational studies on this compound, one study utilizes an in-silico simulated interaction approach to investigate the potential of pleconaril, another 1,2,4-oxadiazole antiviral drug, with SARS-COV-2 proteins. [] This highlights the potential application of computational methods in understanding this compound's interactions with biological targets.
Q6: Is there information on how modifications to the this compound structure affect its activity or potency?
A6: The provided papers mainly focus on analytical methods and clinical observations rather than SAR studies. Further research is needed to understand how structural modifications impact this compound's pharmacological profile.
Q7: Have sustained-release formulations of this compound citrate been developed?
A7: Yes, research demonstrates the development of sustained-release this compound citrate tablets using microencapsulation techniques. This formulation aimed to prolong drug release, potentially improving patient compliance and reducing side effects. []
Q8: Does this compound exhibit any gender-specific pharmacokinetic interactions?
A8: Research in rats showed a significant increase in the area under the curve (AUC) of oral warfarin when co-administered with this compound in males, but not in females. This difference is attributed to this compound's inhibition of CYP2B1, a male-dominant cytochrome P450 enzyme involved in warfarin metabolism. []
Q9: What in vivo studies have been conducted to evaluate the efficacy of this compound as an antitussive?
A9: One study investigated the effect of this compound syrup on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using capsaicin challenge. [] Further research is needed to determine its effectiveness compared to other antitussives.
Q10: Are there any studies comparing the efficacy of this compound to other cough suppressants?
A10: A clinical trial compared the efficacy of guacetisal and this compound phosphate in treating chronic obstructive bronchopathy. The results indicated superior activity for guacetisal. []
Q11: Are there known cases of resistance developing to this compound's antitussive effects?
A11: The provided papers do not mention any specific cases of resistance developing to this compound.
Q12: What are the known toxicological effects of this compound?
A12: While considered relatively safe, this compound has been associated with hallucinations in children under ten years old, potentially linked to inappropriate dosing. [] One study suggested its acute and chronic toxicity is low with minimal side effects in experimental settings. []
Q13: Have any targeted drug delivery strategies been explored for this compound?
A13: The provided papers mainly focus on conventional formulations of this compound citrate, such as syrups and tablets. Targeted drug delivery approaches are not specifically discussed.
Q14: What analytical methods are commonly employed for the detection and quantification of this compound citrate?
A14: Several studies utilize UV spectrophotometry for this compound citrate determination. [, , , , , , , , ] Additionally, high-performance liquid chromatography (HPLC) coupled with PDA or MS/MS is employed for analyzing this compound citrate in various formulations. [, , , ] One study specifically utilizes LC-MS/MS for quantifying this compound phosphate in human plasma. []
Q15: Do the provided papers discuss the environmental impact or degradation of this compound?
A15: The provided papers primarily focus on the pharmaceutical aspects of this compound and do not address its environmental impact or degradation.
Q16: What is known about the dissolution properties of this compound citrate tablets?
A16: One study investigated the dissolution profile of 100mg this compound citrate tablets in 0.01N HCl and phosphate buffer using a USPXXI paddle method. The study found satisfactory drug release under these conditions. []
Q17: How have the analytical methods used to quantify this compound been validated?
A17: Several studies highlight the validation of their analytical methods according to ICH guidelines, ensuring accuracy, precision, and specificity. [, , , , , , , ] Parameters like linearity, accuracy, precision, robustness, and solution stability are commonly assessed.
Q18: What quality control measures are typically employed during the development and manufacturing of this compound formulations?
A18: While specific quality control procedures are not explicitly detailed, the use of validated analytical methods and adherence to ICH guidelines during method development and validation suggest a strong emphasis on quality control throughout the development and manufacturing processes. [, , , , , , , ]
Q19: Does this compound induce any significant immunological responses?
A19: The provided papers primarily focus on other aspects of this compound and do not provide information about its potential immunogenicity.
Q20: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?
A20: While the provided research does not extensively explore these interactions, one study shows that this compound inhibits CYP2B1 activity in male rats, suggesting a potential for drug-metabolizing enzyme interactions. [] Further research is needed to comprehensively understand the extent and clinical significance of these interactions.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: The provided research does not specifically address the biocompatibility or biodegradability of this compound. Further studies are needed to investigate these aspects.
Q22: Do the provided papers discuss any specific strategies for recycling or waste management related to this compound?
A22: The provided research primarily focuses on the pharmaceutical aspects of this compound and does not delve into recycling or waste management strategies.
Q23: What research infrastructure and resources are crucial for advancing our understanding of this compound?
A23: Advancing our understanding of this compound necessitates a multidisciplinary approach involving:
Q24: What are some of the historical milestones in this compound research?
A24: The provided papers highlight several milestones, including:
- Early research demonstrating this compound's antitussive activity and exploring its other pharmacological properties. []
- Development and evaluation of sustained-release formulations to improve patient compliance and minimize side effects. []
- Investigations into potential drug interactions and gender-specific pharmacokinetic profiles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
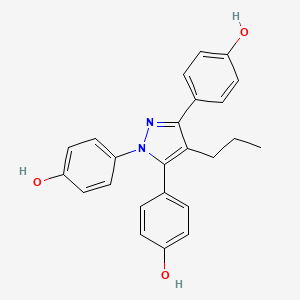
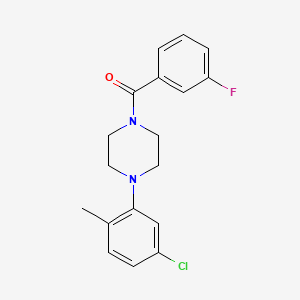
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)
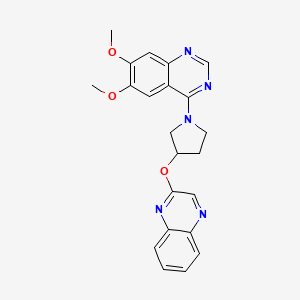
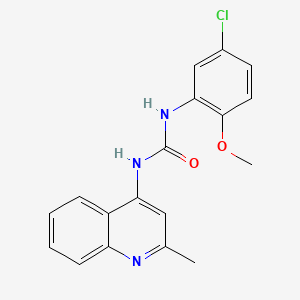
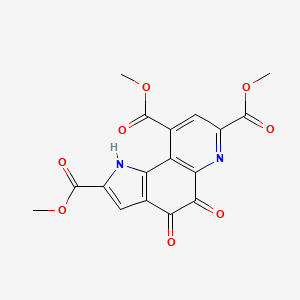
![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
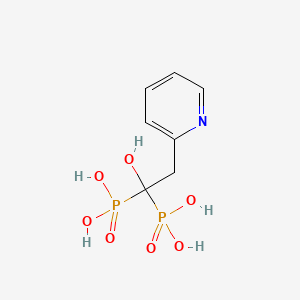
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
